molecular formula C21H23ClN2O3 B298324 1-(4-butoxyphenyl)-N-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

1-(4-butoxyphenyl)-N-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B298324
M. Wt: 386.9 g/mol
InChI Key: PQOQLJKCRGTHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-butoxyphenyl)-N-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide, also known as Boc-3-OP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrrolidine carboxamide derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-(4-butoxyphenyl)-N-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and α-glucosidase. 1-(4-butoxyphenyl)-N-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-(4-butoxyphenyl)-N-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has been reported to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of glutathione (GSH) in cancer cells. 1-(4-butoxyphenyl)-N-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has also been reported to inhibit the activity of matrix metalloproteinases (MMPs) which are involved in tumor invasion and metastasis.

Advantages and Limitations for Lab Experiments

1-(4-butoxyphenyl)-N-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for lab experiments. It is easy to synthesize and has been reported to have good stability and solubility. However, 1-(4-butoxyphenyl)-N-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has some limitations for lab experiments. It has been reported to have low bioavailability and poor pharmacokinetic properties.

Future Directions

There are several future directions for the study of 1-(4-butoxyphenyl)-N-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide. One direction is to investigate its potential applications in the treatment of various diseases such as cancer, fungal infections, and bacterial infections. Another direction is to study its mechanism of action in more detail. Additionally, the development of analogs of 1-(4-butoxyphenyl)-N-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide with improved pharmacokinetic properties is another area of research.

Synthesis Methods

The synthesis of 1-(4-butoxyphenyl)-N-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has been reported in various research articles. One of the methods involves the reaction of 1-(4-butoxyphenyl)-2-chloroethanone with pyrrolidine-3-carboxylic acid in the presence of triethylamine and catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with Boc-anhydride to obtain 1-(4-butoxyphenyl)-N-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide. Another method involves the reaction of 1-(4-butoxyphenyl)-2-chloroethanone with pyrrolidine-3-carboxamide in the presence of potassium carbonate and catalytic amount of copper iodide. The resulting product is then treated with Boc-anhydride to obtain 1-(4-butoxyphenyl)-N-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide.

Scientific Research Applications

1-(4-butoxyphenyl)-N-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been reported to have anticancer, antifungal, and antibacterial activities. 1-(4-butoxyphenyl)-N-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has been shown to inhibit the growth of various cancer cell lines such as MCF-7, HeLa, and A549. It has also been shown to inhibit the growth of various fungi such as Candida albicans and Aspergillus niger. 1-(4-butoxyphenyl)-N-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has been reported to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

properties

Product Name

1-(4-butoxyphenyl)-N-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

Molecular Formula

C21H23ClN2O3

Molecular Weight

386.9 g/mol

IUPAC Name

1-(4-butoxyphenyl)-N-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H23ClN2O3/c1-2-3-12-27-17-10-8-16(9-11-17)24-14-15(13-20(24)25)21(26)23-19-7-5-4-6-18(19)22/h4-11,15H,2-3,12-14H2,1H3,(H,23,26)

InChI Key

PQOQLJKCRGTHKQ-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3Cl

Canonical SMILES

CCCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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